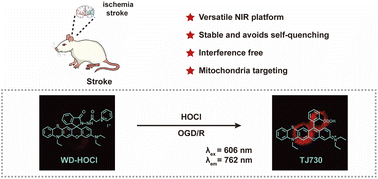Imaging of hypochlorous acid in mitochondria using an asymmetric near-infrared fluorescent probe with large Stokes shift†
Chemical Science Pub Date: 2022-09-08 DOI: 10.1039/D2SC03833A
Abstract
Small-molecule near-infrared (NIR) imaging facilitates deep tissue penetration, low autofluorescence, non-invasive visualization, and a relatively simple operation. As such it has emerged as a popular technique for tracking biological species and events. However, the small Stokes shift of most NIR dyes often results in a low signal-to-noise ratio and self-quenching due to crosstalk between the excitation and emission spectra. With this research, we developed a NIR-based fluorescent probe WD-HOCl for hypochlorous acid (HOCl) detection using the NIR dye TJ730 as the fluorophore, which exhibits a large Stokes shift of 156 nm, with no crosstalk between the excitation and emission spectra. It contains acyl hydrazide as the responsive group and a pyridinium cation as the mitochondria-targeting group. The fluorescence intensity of WD-HOCl was enhanced by 30.1-fold after reacting with HOCl. Imaging studies performed using BV-2 cells indicated that WD-HOCl could be used for endogenous HOCl detection and imaging in living cells exposed to glucose and oxygen deprivation/reperfusion. Finally, we demonstrated that inhibiting the expression of NOX2 reduced the HOCl levels and the severity of oxidative stress during stroke in a mouse model.

Recommended Literature
- [1] Structural characterization of an anhydrous polymorph of paclitaxel by solid-state NMR†‡
- [2] Synthesis of a double-activated switchable molecule via ruthenium–acetylide barbituric derivatives
- [3] Structural control of metalloporphyrinogens by macrocycle modification: steric blocking of the macrocyclic cavity through trans-N,N′-dimethylation
- [4] Waste HD-PE plastic, deformation into liquid hydrocarbon fuel using pyrolysis-catalytic cracking with a CuCO3 catalyst†
- [5] White light-emitting diodes of high color rendering index with polymer dot phosphors
- [6] Strategies to develop methods using ion-molecule reactions in a quadrupole reaction cell to overcome spectral overlaps in inductively coupled plasma mass spectrometry
- [7] Structural systematics of the [Cu(chelate)3][Y]2 series. An interesting crystallographic structural insight involving vibronic coupling and the Jahn–Teller effect (JTE). The syntheses and low temperature crystal structures of tris(2,2′bipyridyl)copper(ii) tetraphenylborate and tris(2,2′bipyridyl)zinc(ii) tetraphenylborate†‡
- [8] Weak hydrogen bonding motifs of ethylamino neurotransmitter radical cations in a hydrophobic environment: infrared spectra of tryptamine+–(N2)n clusters (n ≤ 6)
- [9] Water
- [10] Transition metal coordination frameworks as artificial nanozymes for dopamine detection via peroxidase-like activity†










